molecular formula C11H17Cl3N2 B2765762 (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 1286207-91-7

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2765762
CAS No.: 1286207-91-7
M. Wt: 283.62
InChI Key: YNLUWWWFIYZSMF-XRIOVQLTSA-N
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Description

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring substituted with a 2-chlorobenzyl group and an amine group, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks the benzyl chloride derivative.

    Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.

    Formation of the Dihydrochloride Salt: The final compound is converted into its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride
  • (S)-1-(2-Bromobenzyl)pyrrolidin-3-amine dihydrochloride
  • (S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

Uniqueness

(S)-1-(2-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is unique due to its specific stereochemistry and the presence of the 2-chlorobenzyl group This configuration imparts distinct chemical and biological properties, making it valuable for specific research applications

Properties

IUPAC Name

(3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLUWWWFIYZSMF-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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